molecular formula C16H17BN2O6S B578306 6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1311484-50-0

6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B578306
CAS No.: 1311484-50-0
M. Wt: 376.19
InChI Key: HLSJWIMKWDEIJR-UHFFFAOYSA-N
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Description

6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that features a unique structure combining a pyrrole ring, a sulfonyl group, and a dioxazaborocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrrole ring is treated with a sulfonyl chloride in the presence of a base.

    Formation of the Dioxazaborocane Ring: The dioxazaborocane ring is formed by reacting a boronic acid with a diol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.

Scientific Research Applications

6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The boron atom in the dioxazaborocane ring can coordinate with various ligands, influencing the compound’s reactivity and stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione: can be compared with other sulfonylated pyrrole derivatives and boron-containing heterocycles.

    Sulfonylated Pyrrole Derivatives: Compounds like 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole and 1-(4-chlorobenzene-1-sulfonyl)-1H-pyrrole.

    Boron-Containing Heterocycles: Compounds such as boronic acid derivatives and boronate esters.

Uniqueness

The uniqueness of this compound lies in its combination of a sulfonylated pyrrole and a dioxazaborocane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BN2O6S/c1-12-5-7-13(8-6-12)26(22,23)19-9-3-4-14(19)17-24-15(20)10-18(2)11-16(21)25-17/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJWIMKWDEIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CN2S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746364
Record name 6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311484-50-0
Record name 6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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